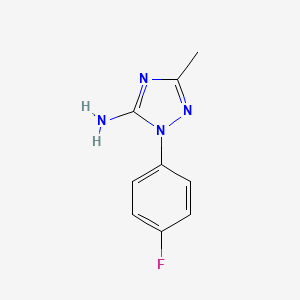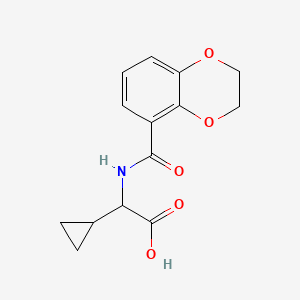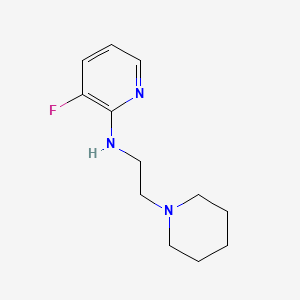![molecular formula C13H16F3NO3S B7556295 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol, also known as TAC-101, is a chemical compound that has been studied for its potential applications in scientific research. TAC-101 is a cyclopentane-based compound that contains a trifluoromethylsulfonyl group and an anilino group. It has been found to have pharmacological properties that make it a promising candidate for research in various fields.
Wirkmechanismus
The mechanism of action of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol is not fully understood. However, it has been found to act as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol may increase the levels of these neurotransmitters in the brain, which could have potential therapeutic effects.
Biochemical and Physiological Effects:
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It has also been found to have potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol is its potential as a selective inhibitor of MAO-A. This could make it a useful tool for studying the role of MAO-A in various physiological and pathological processes. However, one limitation of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol. One area of research could be to further investigate its potential as a selective inhibitor of MAO-A and its effects on neurotransmitter levels in the brain. Another area of research could be to explore its potential anti-cancer effects and its mechanism of action in cancer cells. Additionally, 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol could be used as a starting point for the development of new drugs with similar pharmacological properties.
Synthesemethoden
The synthesis of 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol involves several steps. The first step involves the reaction of cyclopentanone with methylamine to form a cyclopentanone imine. The imine is then reacted with trifluoromethanesulfonamide to form a trifluoromethylsulfonyl cyclopentanone intermediate. The intermediate is then reacted with aniline to form 1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol has been studied for its potential applications in various fields of scientific research. It has been found to have pharmacological properties that make it a promising candidate for research in the fields of neuroscience, cancer research, and drug discovery.
Eigenschaften
IUPAC Name |
1-[[2-(trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c14-13(15,16)21(19,20)11-6-2-1-5-10(11)17-9-12(18)7-3-4-8-12/h1-2,5-6,17-18H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDIZZLFWRLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=CC=C2S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)